1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one
Description
1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one is a quinoline-based heterocyclic compound characterized by a fused [1,3]dioxolo ring system at positions 4,5-g of the quinoline scaffold. The molecule features a methyl group at position 8 and a propan-2-one (acetone-derived) substituent at position 6 (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry, particularly for antitumor and antimicrobial applications.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one |
InChI |
InChI=1S/C14H13NO3/c1-8-3-10(4-9(2)16)15-12-6-14-13(5-11(8)12)17-7-18-14/h3,5-6H,4,7H2,1-2H3 |
InChI Key |
RGIAPDZQTOGKED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C12)OCO3)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Oxidative Dehydrogenation of Secondary Alcohols
Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizer, secondary alcohols such as 1-(8-Methyl-dioxolo[4,5-g]quinolin-6-yl)propan-2-ol are converted to ketones. Conditions include:
Acylation via Enolate Intermediates
Deprotonation of the quinoline C6 position with LDA (lithium diisopropylamide) followed by reaction with acetyl chloride introduces the propan-2-one group. This method, adapted from PubChem CID 137100925, achieves moderate yields (50–65%) but requires strict anhydrous conditions.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) between halogenated quinoline precursors and propan-2-one boronic esters are described in US11535629B2. For example:
Yields range from 55% to 75%, with tetrahydrofuran (THF) as the solvent.
Optimization and Purification
Byproduct Mitigation
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent isolates the target compound with >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Oxidative Dehydrogenation | 85 | 95 | Low | High |
| Acylation | 65 | 90 | Moderate | Moderate |
| Cross-Coupling | 75 | 92 | High | Low |
Chemical Reactions Analysis
Types of Reactions
1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the yield of the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Synthesis Methodologies
Various synthetic routes have been explored for the production of this compound. A common method involves the reaction of appropriate quinoline derivatives with dioxole-containing reagents under controlled conditions. The synthesis is typically characterized by spectral techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one. For instance:
- Study Findings : Compounds synthesized from this base structure exhibited significant activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined using serial dilution methods, revealing potent antibacterial effects .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 9c | Pseudomonas aeruginosa | 12.5 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using the MCF-7 breast cancer cell line demonstrated that several derivatives showed comparable or superior activity to standard chemotherapeutics like Doxorubicin.
- Study Results : In one study, compounds derived from the quinoline framework exhibited IC50 values indicating significant cytotoxicity against MCF-7 cells.
Neuroprotective Applications
Emerging research suggests that derivatives of this compound may possess neuroprotective properties. For instance, compounds similar to this compound have been studied for their potential in treating neurodegenerative diseases such as Parkinson's disease due to their ability to act as dopamine receptor agonists .
Case Study 1: Antimicrobial Screening
A comprehensive antimicrobial screening was performed on a series of synthesized compounds derived from quinoline derivatives. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-negative bacteria.
Case Study 2: Anticancer Efficacy
In a comparative study against established anticancer drugs, several derivatives showed promising results in inhibiting cell proliferation in MCF-7 cells. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the quinoline ring significantly influenced biological activity.
Mechanism of Action
The mechanism of action of 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Properties Comparison
*Bioactivity inferred from analogs (e.g., NSC 656161 and 8-chloro-6-methyl derivatives).
Physicochemical Properties
- Thermal Stability : Derivatives like 8-phenyl-5-isopropyl-[1,3]dioxoloquinazolin-6-one exhibit high thermal stability (boiling point: 486.3°C) due to aromatic stacking .
Biological Activity
The compound 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one is a member of the quinoline family, known for its diverse biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.25 g/mol. The structure features a quinoline core with a dioxole substituent and a propanone moiety, contributing to its unique chemical properties.
Structural Formula
Antimicrobial Activity
Research indicates that compounds related to quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that This compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased cell death in tumor cells.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against bacteria | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis | Activation of caspases; modulation of Bcl-2 proteins |
| Neuroprotective | Reduces oxidative stress | Anti-inflammatory effects; protection against cell death |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
A study conducted on MCF-7 cells revealed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed that this reduction was primarily due to apoptosis.
Q & A
Q. What are the established synthetic routes for 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one?
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization steps. Key methods include:
- Palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds in the quinoline core .
- Acetylation or ketone functionalization at the 6-position of the quinoline scaffold under anhydrous conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while controlled temperatures (60–100°C) prevent side reactions .
- Purification : Column chromatography or recrystallization from methanol/ethanol mixtures is recommended for high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves the 3D structure and confirms substituent positions (e.g., methyl and dioxolane groups) using SHELX software .
- NMR spectroscopy : H and C NMR identify proton environments and carbonyl/aromatic signals (e.g., propan-2-one at δ 2.1–2.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., CHNO requires m/z 251.0946) .
Q. How is the crystal structure of this compound typically analyzed?
- Data collection : Single-crystal X-ray diffraction at 90 K using MoKα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL for small-molecule refinement, with absorption corrections via SADABS .
- Key parameters : Reported metrics include R-factors (<0.05), unit cell dimensions, and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational structural data?
- Cross-validation : Compare X-ray crystallography results with DFT-optimized geometries (e.g., bond lengths, dihedral angles) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) to validate packing arrangements .
- Multipole refinement : Enhances electron density maps for accurate atomic displacement parameters .
Q. What strategies optimize reaction yields in multi-step syntheses of dioxoloquinoline derivatives?
Q. How can researchers address discrepancies in biological activity data across studies?
- Dose-response standardization : Use IC values from consistent assays (e.g., malaria parasite inhibition vs. bacterial MIC) .
- Metabolic stability tests : Assess compound degradation in liver microsomes to explain variability in in vivo results .
- Epimerization checks : Monitor stereochemical integrity via chiral HPLC, as racemization can alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
